

physical and chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)quinoline
Cat. No.:	B1351144

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-(trifluoromethyl)quinoline**, along with its reactivity and potential biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Chloro-4-(trifluoromethyl)quinoline** is presented below. While some experimental data is available, other parameters are based on predicted values and should be considered as such.

Property	Value	Source
Molecular Formula	$C_{10}H_5ClF_3N$	[1] [2] [3]
Molecular Weight	231.60 g/mol	[1] [2] [3]
Melting Point	39-42 °C	[2]
Boiling Point	270.8 ± 35.0 °C (Predicted)	[4]
pKa	-2.12 ± 0.50 (Predicted)	
Form	Solid	[2]
CAS Number	2806-29-3	[1] [2] [3]
InChI Key	FNDXRWXUIYHEDU- UHFFFAOYSA-N	[2]
SMILES String	<chem>FC(F)(F)c1cc(Cl)nc2ccccc12</chem>	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **2-Chloro-4-(trifluoromethyl)quinoline**. While specific experimental spectra for this compound are not readily available in the public domain, general characteristics can be inferred from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl groups will appear at lower field.
- ^{19}F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol for NMR Analysis (General):

A sample of **2-Chloro-4-(trifluoromethyl)quinoline** would be dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). ^1H , ^{13}C , and ^{19}F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane for ^1H and ^{13}C).

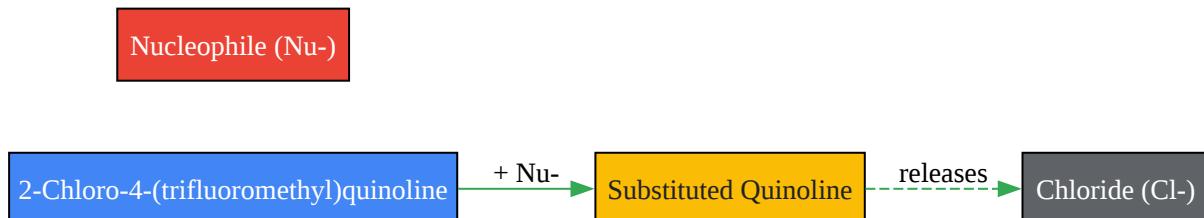
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

- Electron Ionization (EI-MS): The molecular ion peak ($[\text{M}]^+$) would be expected at m/z 231. Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments of the quinoline ring.
- Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ($[\text{M}+\text{H}]^+$) would be observed at m/z 232.

Experimental Protocol for Mass Spectrometry (General):

For EI-MS, a sample would be introduced into the ion source of a mass spectrometer and bombarded with a beam of electrons. For ESI-MS, a solution of the sample would be infused into the ESI source. The resulting ions would be analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).


Chemical Reactivity and Stability

The reactivity of **2-Chloro-4-(trifluoromethyl)quinoline** is largely dictated by the presence of the chloro and trifluoromethyl substituents on the quinoline ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position and the nitrogen atom in the ring activates the C-Cl bond towards attack by nucleophiles. Common nucleophiles that can displace the chloride include amines, alkoxides,

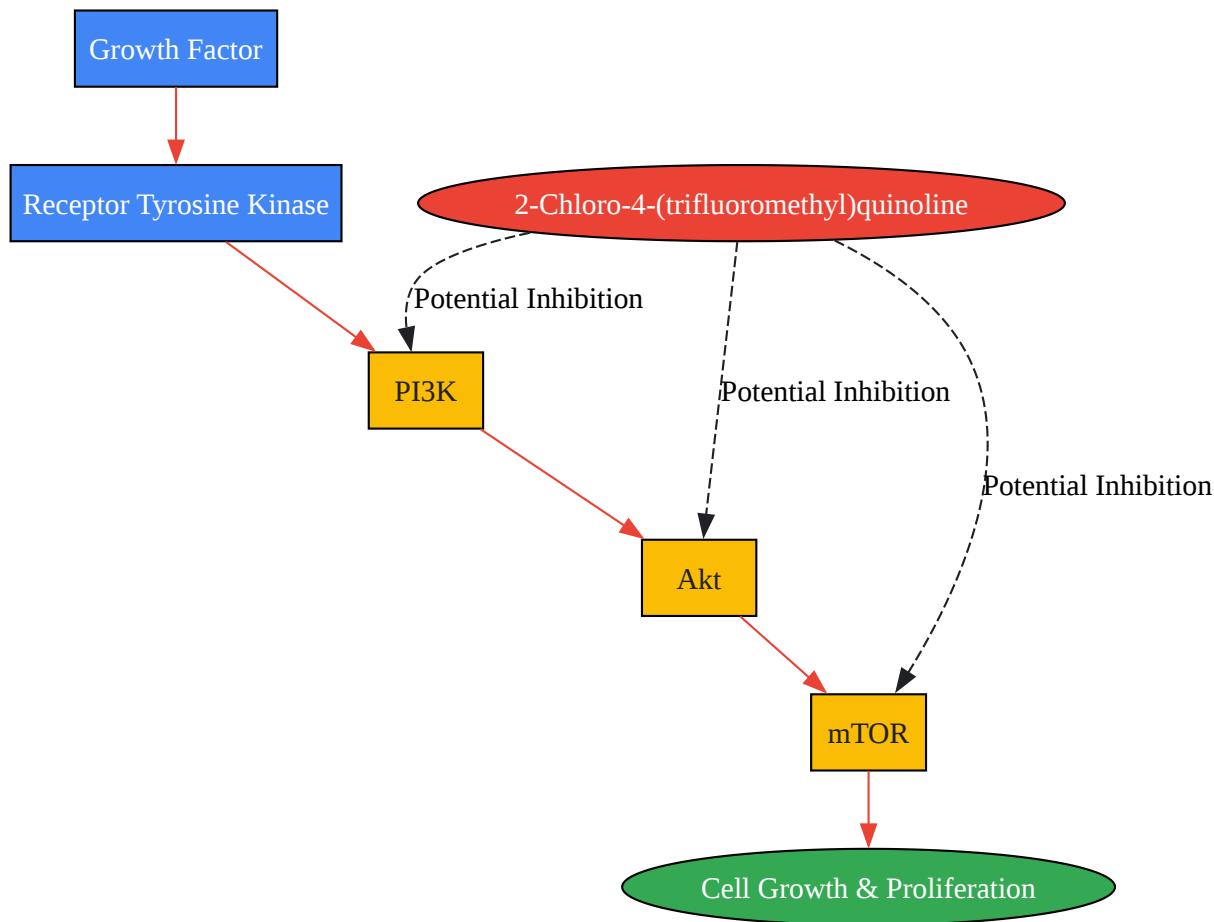
and thiolates. The reactivity at the 2-position is generally greater than at other positions on the quinoline ring.

[Click to download full resolution via product page](#)

Nucleophilic substitution at the 2-position of the quinoline ring.

Stability

Information regarding the specific stability of **2-Chloro-4-(trifluoromethyl)quinoline** under various conditions (e.g., pH, temperature, light) is limited. However, quinoline derivatives are generally stable compounds. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.

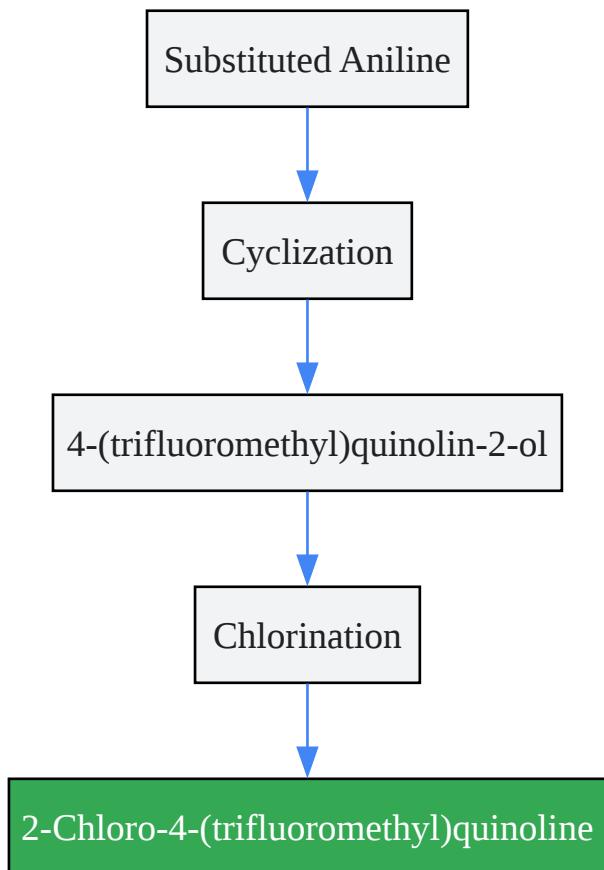

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **2-Chloro-4-(trifluoromethyl)quinoline** are not extensively reported, the broader class of quinoline derivatives exhibits a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Potential Involvement in Cancer Signaling Pathways

Several studies have implicated quinoline derivatives in the modulation of key signaling pathways involved in cancer progression.

- PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some quinoline-based compounds have been shown to inhibit components of this pathway, leading to a reduction in tumor growth.


[Click to download full resolution via product page](#)

Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

- PPAR Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation, and their modulation has been explored as a therapeutic strategy in cancer. Certain quinoline derivatives have been investigated as PPAR modulators.

Synthesis

The synthesis of **2-Chloro-4-(trifluoromethyl)quinoline** can be approached through multi-step synthetic routes, often starting from commercially available anilines. A general workflow is outlined below.

[Click to download full resolution via product page](#)

General synthetic workflow for **2-Chloro-4-(trifluoromethyl)quinoline**.

A more detailed, though still generalized, experimental protocol would involve the following steps:

- **Cyclization:** Reaction of a suitable substituted aniline with a β -ketoester bearing a trifluoromethyl group (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or thermal conditions to form the quinolin-2-ol ring system.
- **Chlorination:** Treatment of the resulting 4-(trifluoromethyl)quinolin-2-ol with a chlorinating agent such as phosphorus oxychloride (POCl_3) to convert the hydroxyl group at the 2-position to a chloro group.

Conclusion

2-Chloro-4-(trifluoromethyl)quinoline represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physical and chemical properties, particularly its reactivity towards nucleophiles, make it a versatile intermediate in drug discovery programs. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its therapeutic potential, especially in the context of cancer and other diseases where quinoline-based compounds have shown promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-4-(trifluoromethyl)quinoline 97 2806-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4-(trifluoromethyl)quinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351144#physical-and-chemical-properties-of-2-chloro-4-trifluoromethyl-quinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com